molecular formula C11H8N4O2 B1404146 3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one CAS No. 720718-34-3

3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one

Cat. No. B1404146
M. Wt: 228.21 g/mol
InChI Key: BCEQZGNPTCWTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one (MPI) is a novel and promising compound that has been studied extensively in recent years. It is a highly active and selective inhibitor of several enzymes, and has been shown to have a variety of applications in scientific research. Finally, the paper will discuss potential future directions for MPI research.

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) developed a series of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activities. These compounds were subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins, suggesting their potential as lead compounds in drug discovery (Flefel et al., 2018).

Structural Analysis and DFT Calculations

Sallam et al. (2021) synthesized and elucidated the structure of a pyridazine analog, highlighting its pharmaceutical importance. The compound's structure was confirmed through spectroscopic techniques and X-ray diffraction, supplemented by density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks (Sallam et al., 2021).

Novel Class of Pyridazin-3-one Derivatives

Ibrahim and Behbehani (2014) established a route for synthesizing a new class of pyridazin-3-one derivatives, demonstrating their utility in creating fused azines. This work contributes to the development of heterocyclic chemistry and potential applications in pharmaceuticals (Ibrahim & Behbehani, 2014).

Biological Studies of Heterocyclic Compounds

Research by Holla et al. (2006) on triazolothiadiazines and triazolothiadiazoles containing a pyridinyl moiety explored their antibacterial and insecticidal activities. This study underscores the importance of heterocyclic compounds in developing new agents for biological applications (Holla et al., 2006).

Antimicrobial Evaluation

Bhuiyan et al. (2006) detailed the synthesis of thienopyrimidine derivatives and their pronounced antimicrobial activity, emphasizing the role of heterocyclic chemistry in addressing microbial resistance (Bhuiyan et al., 2006).

Future Directions

: Smolobochkin, A. V., Gazizov, A. S., Urgenishbay, N. M., Melyashova, A. S., Burilov, A. R., & Pudovik, M. A. (2020). Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. Russian Chemical Bulletin, 69(2), 382. DOI

properties

IUPAC Name

3-methyl-4-pyridin-3-yl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-6-8-9(7-3-2-4-12-5-7)13-14-11(16)10(8)15-17-6/h2-5H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEQZGNPTCWTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NO1)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one
Reactant of Route 2
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one
Reactant of Route 4
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one
Reactant of Route 6
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.